Duartin, dimethyl ether
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Overview
Description
(3R)-7,8-dimethoxy-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran is an ether and a member of flavonoids.
Scientific Research Applications
Alternative Fuel in Compression Ignition Engines
Dimethyl ether (DME) has emerged as an attractive alternative to conventional diesel fuel for compression ignition engines. Its use is associated with low emissions of NOx, HC, and CO, and especially low particulate matter emissions due to its molecular structure. DME also exhibits superior atomization and vaporization characteristics compared to conventional diesel. High exhaust gas recirculation rates can be used in DME engines to further reduce NOx emissions without increasing soot, since DME combustion is essentially soot-free. However, the application of DME in diesel vehicles requires further research to enhance its calorific value, engine durability, and to develop methods for reducing NOx emissions (Park & Lee, 2014).
Direct Dimethyl Ether Fuel Cells
Dimethyl ether is also being explored for its application in fuel cells. It combines high energy density with easy handling and low toxicity. The absence of carbon-carbon bonds allows for its efficient electro-oxidation, making it particularly interesting for use in high temperature polymer electrolyte membrane fuel cells. However, durability studies indicate severe performance deterioration over time, highlighting the need for further research in this area (Vassiliev et al., 2019).
Catalyst Development for DME Synthesis
The catalytic synthesis of DME via dehydration of methanol is a significant area of research. Alumina-based catalysts, for instance, have shown promising results. Studies indicate high methanol conversion rates and dimethyl ether selectivity at certain temperatures, contributing to the development of more efficient methods for DME production (Tokay et al., 2012).
Pharmaceutical Applications
DME has been used in the formation of particulate materials, leveraging its effective solvent properties for a range of polar compounds, including pharmaceuticals. Its application in processes like the formation of fine, dry, solvent-free powders demonstrates its versatility beyond fuel applications (Calderone & Tallon, 2008).
Safety Evaluation as an Extraction Solvent
DME has been evaluated for safety as an extraction solvent in food processing, particularly in defatted animal protein products and gelatin. The safety evaluations consider changes in residual limits and exposure margins, indicating its potential for use in food-related applications (Flavourings, 2015).
Properties
Molecular Formula |
C20H24O6 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(3R)-7,8-dimethoxy-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C20H24O6/c1-21-15-8-6-12-10-13(11-26-17(12)19(15)24-4)14-7-9-16(22-2)20(25-5)18(14)23-3/h6-9,13H,10-11H2,1-5H3/t13-/m0/s1 |
InChI Key |
AXXBADPZGFAAHF-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=C(C2=C(C[C@@H](CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1)OC |
SMILES |
COC1=C(C2=C(CC(CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1)OC |
Canonical SMILES |
COC1=C(C2=C(CC(CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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